Erythromycin ethylcarbonate is a derivative of erythromycin, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. This compound is primarily utilized in the treatment of various bacterial infections due to its ability to inhibit protein synthesis in susceptible organisms. Erythromycin ethylcarbonate is classified as an ester of erythromycin, specifically designed to improve its pharmacological properties, such as stability and taste for pediatric formulations.
Erythromycin is naturally produced by the fermentation of Saccharopolyspora erythraea (formerly known as Streptomyces erythraeus), which is a soil-dwelling actinobacterium. The compound is derived from the fermentation process and then chemically modified to create derivatives like erythromycin ethylcarbonate .
Erythromycin ethylcarbonate belongs to the class of macrolide antibiotics. Macrolides are characterized by their large macrocyclic lactone ring structure and are effective against a range of gram-positive bacteria and some gram-negative bacteria. This compound is specifically designed for oral administration and is classified under the broader category of antibacterial agents .
The synthesis of erythromycin ethylcarbonate typically involves the esterification of erythromycin with ethyl carbonate. This reaction can be achieved through various chemical pathways, including:
The synthesis process must be carefully controlled to ensure high yields and purity. Factors such as temperature, reaction time, and the choice of solvents play crucial roles in optimizing the synthesis. The reaction may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Erythromycin ethylcarbonate has a complex molecular structure characterized by a large lactone ring and several functional groups that contribute to its biological activity. The molecular formula for erythromycin ethylcarbonate is , with a molecular weight of approximately 862.06 g/mol.
Erythromycin ethylcarbonate undergoes several chemical reactions that affect its stability and efficacy:
These reactions highlight the importance of formulation conditions (pH, temperature) in maintaining the stability of erythromycin ethylcarbonate during storage and use .
Erythromycin ethylcarbonate exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds specifically to the 23S ribosomal RNA component of the 50S ribosomal subunit in susceptible bacteria.
Relevant studies indicate that maintaining optimal conditions during storage can prevent degradation and maintain efficacy .
Erythromycin ethylcarbonate is primarily used in clinical settings for:
Erythromycin was first isolated in 1952 from Saccharopolyspora erythraea (originally classified as Streptomyces erythraeus) found in Philippine soil samples. The naturally occurring compound exhibited broad-spectrum activity against Gram-positive bacteria but suffered from inherent physicochemical limitations, including poor aqueous solubility (2 mg/mL) and acid instability [1] [2]. These deficiencies necessitated chemical modifications to improve its pharmaceutical utility. Early semisynthetic approaches focused on esterification reactions at the 2'-position of the desosamine sugar moiety. Erythromycin ethylcarbonate emerged as a carbonate ester derivative designed to mask polar functional groups, thereby enhancing lipophilicity and metabolic stability. Initial synthesis involved the reaction of erythromycin base with ethyl chloroformate under anhydrous conditions, producing the carbonate ester linkage while preserving the macrocyclic lactone core [3] [8].
Table 1: Early Erythromycin Derivatives and Synthetic Approaches
| Derivative | Modification Site | Synthetic Method | Year Developed |
|---|---|---|---|
| Erythromycin Base | None | Fermentation | 1952 |
| Erythromycin Estolate | 2'-Propionyl ester | Anhydride coupling | 1957 |
| Erythromycin Ethylsuccinate | 2'-Succinate ester | Carbodiimide-mediated esterification | 1969 |
| Erythromycin Ethylcarbonate | 2'-Carbonate ester | Ethyl chloroformate coupling | 1970s |
Modern synthetic methodologies have refined this process through protective group strategies. For example, transient protection of the 4''-hydroxyl group on the cladinose sugar prevents undesired side reactions during ethylcarbonate formation [7]. Contemporary approaches also employ cesium carbonate as a mild base catalyst in aprotic solvents like diethyl ether or methyl tert-butyl ether, achieving yields exceeding 85% while minimizing degradation of the acid-labile aglycone [7]. These advances represent significant improvements over early synthetic routes that suffered from low reproducibility and impurity profiles.
The structural evolution of macrolide antibiotics progressed through three distinct generations, each addressing specific limitations of prior compounds:
Table 2: Key Structural Modifications in Macrolide Generations
| Generation | Representative Compound | Core Modification | Primary Innovation |
|---|---|---|---|
| First | Erythromycin ethylcarbonate | 2'-O-Carbonate esterification | Enhanced metabolic stability |
| Second | Clarithromycin | 6-O-Methylation | Acid stability & tissue penetration |
| Second | Azithromycin | 15-membered lactone ring | Extended half-life |
| Third | Solithromycin | 11,12-cyclic carbamate + C2-fluorine | Ribosomal binding affinity |
Erythromycin ethylcarbonate occupies a unique niche as an early example of targeted esterification that balanced synthetic feasibility with pharmaceutical optimization. Unlike later ring-expanded or carbamate-bridged derivatives, ethylcarbonate preserves the original 14-membered lactone scaffold while modifying only the sugar periphery. This approach maintained the intrinsic antibacterial spectrum while mitigating first-pass metabolism issues [3] [8].
The ethylcarbonate modification addressed three fundamental pharmaceutical challenges inherent to erythromycin base:
Acid Stability Enhancement: Erythromycin degrades rapidly under gastric acidic conditions (pH <4) via an intramolecular dehydration pathway forming inactive anhydroerythromycin and ketal derivatives. Carbonate esterification at the 2'-position sterically hinders the C9-ketone from nucleophilic attack by the C6-hydroxyl group, reducing acid-catalyzed degradation by >50% compared to unmodified erythromycin [1] [6]. This property allows greater intestinal absorption of intact prodrug.
Solubility-Lipophilicity Optimization: The polar nature of erythromycin base (logP ≈ -0.3) limits passive diffusion through intestinal membranes. Ethylcarbonate esterification increases lipophilicity (logP ≈ 1.8) while maintaining sufficient aqueous solubility (0.8 mg/mL) for formulation. This balance enhances oral bioavailability by facilitating mucosal uptake without precipitation in the gastrointestinal tract [3] [8].
Table 3: Physicochemical Properties of Erythromycin Derivatives
| Parameter | Erythromycin Base | Ethylcarbonate | Ethylsuccinate |
|---|---|---|---|
| Water Solubility (mg/mL) | 2.0 | 0.8 | 1.5 |
| logP (octanol/water) | -0.3 | 1.8 | 1.2 |
| Acid Stability (t½, pH 2.0) | 2 min | 45 min | 30 min |
Modern research confirms that carbonate modifications retain relevance in advanced macrolide design. For example, 11,12-cyclic carbonate erythromycin derivatives exhibit enhanced ribosomal binding affinity through interactions with domain II nucleotides in 23S rRNA [9]. Similarly, the ethylcarbonate prodrug concept has been extended to contemporary ketolides where enzymatic hydrolysis releases active drug precisely at infection sites, minimizing systemic toxicity [6] [9]. This targeted delivery paradigm underscores the enduring pharmaceutical value of carbonate esterification in macrolide optimization.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1